Tiotropium Bromide is a synthetic quaternary ammonium compound []. It is classified as a long-acting muscarinic antagonist (LAMA) [, ], specifically targeting the M1 and M3 muscarinic receptors []. Within scientific research, Tiotropium Bromide is primarily investigated for its bronchodilatory effects, particularly in the context of respiratory diseases [, , , ].
Related Compounds
Ipratropium Bromide
Compound Description: Ipratropium bromide is a short-acting muscarinic antagonist, frequently used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) [].
Salmeterol
Compound Description: Salmeterol is categorized as a long-acting β2-agonist (LABA) and is commonly employed in the treatment of respiratory conditions like asthma and COPD due to its bronchodilatory properties [].
Relevance: Salmeterol and tiotropium bromide exhibit bronchodilatory effects through different mechanisms. While salmeterol acts on β2-adrenergic receptors, tiotropium bromide targets muscarinic receptors. Clinical trials have investigated the combined use of these agents, revealing enhanced efficacy in improving lung function and quality of life in COPD patients when compared to either drug used alone [, ].
Fluticasone Propionate
Compound Description: Fluticasone propionate is classified as an inhaled corticosteroid (ICS), primarily used to mitigate inflammation in respiratory conditions like asthma and COPD [].
Relevance: While tiotropium bromide primarily focuses on bronchodilation, fluticasone propionate addresses the inflammatory component of COPD. The combination of salmeterol, fluticasone propionate, and tiotropium bromide has been investigated in clinical trials, demonstrating enhanced therapeutic effects on lung function, exercise capacity, and health-related quality of life in COPD patients compared to tiotropium bromide alone [].
Formoterol Fumarate
Compound Description: Formoterol fumarate, similar to salmeterol, belongs to the LABA class and is utilized in treating asthma and COPD due to its long-acting bronchodilatory effects [].
Relevance: Both tiotropium bromide and formoterol fumarate exhibit bronchodilatory properties, but through different mechanisms. Clinical studies suggest a potential synergistic interaction between these agents, indicating that their combined use may result in enhanced bronchodilation compared to using either drug alone [].
Budesonide
Compound Description: Budesonide is classified as an ICS, similar to fluticasone propionate, and is frequently employed in managing respiratory conditions such as asthma and COPD owing to its anti-inflammatory properties [].
Relevance: Tiotropium bromide primarily targets bronchodilation, whereas budesonide primarily aims to reduce airway inflammation. Some studies have compared the effects of tiotropium bromide with budesonide, suggesting that tiotropium bromide might demonstrate greater effectiveness in improving lung function and sleep quality in certain COPD patients [].
Olodaterol
Compound Description: Olodaterol, similar to formoterol fumarate and salmeterol, is categorized as a LABA and is used in the management of COPD due to its bronchodilatory effects [].
Relevance: Tiotropium bromide and olodaterol work synergistically to enhance bronchodilation in human small airways, exhibiting a greater effect than either drug alone, as demonstrated in studies utilizing precision cut lung slices (PCLSs) []. This synergistic interaction makes the combination of these drugs a potentially more effective therapeutic option for COPD.
Theophylline
Compound Description: Theophylline is a bronchodilator that also possesses some anti-inflammatory effects. It is often used as an add-on therapy for patients with moderate to severe COPD who do not achieve adequate control with other medications [].
Relevance: While tiotropium bromide offers more consistent bronchodilation, theophylline provides additional bronchodilation and some anti-inflammatory benefits. Studies investigating the combined use of tiotropium bromide and low-dose theophylline in moderate to severe COPD patients have shown greater improvements in lung function, dyspnea, exercise tolerance, and quality of life compared to tiotropium bromide alone [].
Acetylcholine (ACh)
Compound Description: Acetylcholine is a neurotransmitter that plays a role in various physiological processes, including muscle contraction and bronchoconstriction [].
Relevance: Tiotropium bromide acts as an antagonist to muscarinic receptors, which are activated by acetylcholine. By blocking the effects of acetylcholine, tiotropium bromide promotes bronchodilation and helps to improve airflow in COPD patients. Research has shown that tiotropium bromide effectively counteracts acetylcholine-induced bronchoconstriction [].
Cevimeline
Compound Description: Cevimeline is a muscarinic receptor agonist, primarily acting on M3 receptors. It is mainly used to treat dry mouth (xerostomia) [].
Relevance: Unlike tiotropium bromide, which blocks muscarinic receptors, cevimeline activates them. This contrasting mechanism was utilized in research to understand the specific role of M3 receptors in monocyte chemotaxis. Cevimeline-induced increases in monocyte chemotactic activity were effectively counteracted by tiotropium bromide, highlighting the involvement of M3 receptors in tiotropium bromide's mechanism of action [].
Pasteurella multocida Toxin
Compound Description: Pasteurella multocida toxin is known to activate the Gq protein signaling pathway, which is involved in various cellular responses, including smooth muscle contraction [].
Relevance: By activating the Gq protein pathway, Pasteurella multocida toxin can indirectly induce bronchoconstriction. Similar to its effects on cevimeline, tiotropium bromide effectively attenuated the increase in monocyte chemotactic activity induced by Pasteurella multocida toxin, providing further evidence for the involvement of the Gq protein pathway in tiotropium bromide's mechanism of action [].
Source and Classification
Tiotropium bromide is classified as a long-acting muscarinic antagonist (LAMA) within the pharmacological category of bronchodilators. It is derived from the natural alkaloid scopine and is known for its ability to inhibit muscarinic receptors in the lungs, leading to bronchodilation. The compound is synthesized through various chemical processes, resulting in a highly purified product suitable for therapeutic use.
Synthesis Analysis
The synthesis of tiotropium bromide involves several steps, typically starting from scopine oxalate. The general process can be outlined as follows:
Preparation of Scopine: Scopine oxalate is reacted with diethylamine to produce scopine. This reaction is typically conducted in solvents like acetone at temperatures between 40°C and 45°C to prevent isomerization into scopoline.
Formation of N-Demethyltiotropium: Scopine undergoes further reactions with methyl di-(2-thienyl)glycolic acid to yield N-demethyltiotropium. This step may involve quaternization processes that enhance the compound's pharmacological properties.
Final Quaternization: The N-demethyl compound is then quaternized to form tiotropium bromide. This step is crucial for achieving the desired pharmacological activity and stability of the final product.
The synthesis methods have been optimized over time to increase yield and purity, with some methods achieving purities greater than 99%.
Molecular Structure Analysis
Tiotropium bromide has a complex molecular structure characterized by a bicyclic core with multiple functional groups. The molecular formula is C19H22BrN2O4S, and it features:
Bicyclic Framework: The structure includes a tricyclic system that contributes to its affinity for muscarinic receptors.
Thienyl Groups: These sulfur-containing heterocycles enhance the lipophilicity and receptor binding properties.
Quaternary Ammonium: The presence of a quaternary nitrogen atom contributes to its pharmacological activity as a muscarinic antagonist.
Crystallographic studies have revealed various polymorphic forms of tiotropium bromide, which can affect its stability and solubility characteristics.
Chemical Reactions Analysis
Tiotropium bromide participates in several chemical reactions that are essential for its synthesis and stability:
Quaternization Reactions: These are critical for converting scopine derivatives into their active forms. The quaternization typically involves reacting with alkyl halides or other electrophiles under controlled conditions.
Hydrolysis: Tiotropium bromide can undergo hydrolysis in aqueous environments, which may affect its stability and bioavailability.
Decomposition Reactions: Under extreme conditions (e.g., high temperatures or acidic environments), tiotropium bromide may decompose into various by-products.
The reaction conditions (temperature, solvent choice, and reagents) are crucial in determining the yield and purity of the final product.
Mechanism of Action
Tiotropium bromide exerts its therapeutic effects primarily through antagonism of muscarinic receptors (M1 and M3) in the bronchial smooth muscle. The mechanism can be summarized as follows:
Receptor Binding: Tiotropium binds competitively to muscarinic receptors, preventing acetylcholine from eliciting bronchoconstriction.
Bronchodilation: By blocking these receptors, tiotropium induces relaxation of bronchial smooth muscle, leading to an increase in airway diameter and improved airflow.
Long Duration of Action: Due to its slow dissociation from muscarinic receptors, tiotropium provides prolonged bronchodilation effects, making it suitable for once-daily dosing.
Physical and Chemical Properties Analysis
Tiotropium bromide exhibits several important physical and chemical properties:
Appearance: Typically presented as a white to off-white crystalline powder.
Solubility: It is soluble in water and organic solvents like methanol and acetone.
Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Various studies report melting points around 210°C to 243°C depending on polymorphic form.
These properties influence its formulation into inhalation devices for effective delivery.
Applications
Tiotropium bromide is primarily used in respiratory medicine for:
Chronic Obstructive Pulmonary Disease Management: It helps alleviate symptoms such as shortness of breath by improving lung function.
Asthma Treatment: As an add-on therapy for patients who do not achieve adequate control with inhaled corticosteroids alone.
Inhalation Formulations: Tiotropium is commonly delivered via dry powder inhalers or nebulizers, ensuring targeted delivery to the lungs.
Research continues into enhancing its formulations for improved absorption and efficacy in various patient populations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tiotropium is a quaternary ammonium ion obtained by methylation of the tertiary amino group of (1alpha,2beta,4beta,5alpha,7beta)-7-[(hydroxydi-2-thienylacetyl)oxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane. Used (in the form of the bromide hydrate) for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist and a bronchodilator agent. A scopolamine derivative and CHOLINERGIC ANTAGONIST that functions as a BRONCHODILATOR AGENT. It is used in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
WR99210 is a dihydrofolate reductase inhibitor, which has promising in vitro activity against Mycobacterium avium complex (MAC). WR99210 has been shown to be effective against other mycobacteria. WR99210 is also a potent inhibitor of M. tuberculosis and Mycobacterium bovis BCG growth in vitro and that resistance to WR99210 occurred less frequently than resistance to either rifampin or isoniazid.
Potent, selective TRPM8 agonist (EC50 = 193 nM). Increases intracellular Ca2+ concentration. Reduces epidermal proliferation associated with barrier disruption. Shows cooling effects in vivo. WS-12 is an agonist of transient receptor potential melastatin 8 (TRPM8). It induces currents in Xenopus oocytes expressing mouse TRPM8 (EC50 = 12 µM) and is selective for TRPM8 over transient receptor potential vanilloid 1-4 (TRPV1-4) and transient receptor potential ankyrin 1 (TRPA1) at 1 mM. WS-12 (6 nmol, i.c.v.) reduces nocifensive behavior induced by capsaicin in wild-type, but not Trpm8-/-, mice. It induces analgesia in the hot plate test, an effect that can be reversed by the opioid receptor antagonist naloxone, in mice. WS-12 is a potent TRPM8 agonist that acts as a cooling agent (EC50 = 193 nM). WS-12 robustly activated TRPM8 in low micromolar concentrations (EC50 12+/-5 microM) thereby displaying a higher potency and efficacy compared to menthol (EC50 196+/-22 microM). The selectivity profile of WS-12, its several-fold higher potency and around two-fold increase in efficacy compared to menthol warrants its potential utility for therapy in chronic neuropathic pain states and as a diagnostic probe in prostate cancer.